3,4,4-Trifluoro-3-butenyl thiocyanate
Description
3,4,4-Trifluoro-3-butenyl thiocyanate (CAS: 565418-57-7) is a fluorinated organosulfur compound with the molecular formula C₅H₄F₃NS and a molecular weight of 167.15 g/mol . Its structure features a thiocyanate (-SCN) group attached to a trifluorinated butenyl chain, which confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-bromo-1,1,2-trifluoro-1-butene with ammonium thiocyanate, yielding intermediates like 3,4,4-trifluoro-3-butenyl dithiocarbamate, which are further processed into halogenated thiazoles .
The compound’s fluorinated backbone enhances its stability and reactivity in synthetic applications, particularly in agrochemical and pharmaceutical intermediates. Its InChIKey (MAXODDCVGFVSDL-UHFFFAOYSA-N) reflects its stereochemical uniqueness .
Properties
CAS No. |
565418-57-7 |
|---|---|
Molecular Formula |
C5H4F3NS |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-enyl thiocyanate |
InChI |
InChI=1S/C5H4F3NS/c6-4(5(7)8)1-2-10-3-9/h1-2H2 |
InChI Key |
MAXODDCVGFVSDL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)C(=C(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Size and Complexity : The fluorinated compound is significantly smaller (MW: 167.15) compared to aromatic thiocyanates like 7h (MW: 547.65) or bis-pyridone probes, reflecting differences in synthetic accessibility and volatility .
- Fluorination Effects: The trifluoroalkenyl chain in this compound enhances electrophilicity, making it more reactive in SN2 reactions compared to non-fluorinated analogs .
- Functional Group Diversity : Aromatic thiocyanates (e.g., 7h , 7j ) prioritize π-π interactions and hydrogen bonding, whereas the fluorinated derivative relies on halogen and sulfur-based reactivity .
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